molecular formula C8H8BFN2O2 B13347242 (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid

(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid

Katalognummer: B13347242
Molekulargewicht: 193.97 g/mol
InChI-Schlüssel: WNDHPZGOYBUCGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid is a heterocyclic boronic acid derivative with a fused imidazo[1,2-a]pyridine core. Its structure features:

  • 3-Methyl group: Provides steric and electronic modulation.
  • 6-Boronic acid moiety: Enables participation in Suzuki-Miyaura cross-coupling reactions for drug synthesis .

Boronic acids in this class are pivotal intermediates in medicinal chemistry, particularly for antitrypanosomal and anticancer agents .

Eigenschaften

Molekularformel

C8H8BFN2O2

Molekulargewicht

193.97 g/mol

IUPAC-Name

(8-fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C8H8BFN2O2/c1-5-3-11-8-7(10)2-6(9(13)14)4-12(5)8/h2-4,13-14H,1H3

InChI-Schlüssel

WNDHPZGOYBUCGX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN2C(=CN=C2C(=C1)F)C)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. One common method includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between a 2-aminopyridine and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the boronic acid group: This step often involves a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to form the corresponding dihydroimidazo[1,2-a]pyridine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Substituted imidazo[1,2-a]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorescent probes for bioimaging.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The table below compares substituent effects and molecular properties of related imidazo[1,2-a]pyridine boronic acids:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid 8-F, 3-CH₃, 6-B(OH)₂ C₉H₉BFN₂O₂ ~208.98* Suzuki coupling precursor Deduced from analogs
(7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid 7-CH₃, 6-B(OH)₂ C₈H₉BN₂O₂ 175.98 Intermediate for antitrypanosomal agents
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid 2-CH₃, 6-B(OH)₂ C₈H₉BN₂O₂ 175.98 Steric hindrance at position 2
(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid 3-CONH₂, 6-B(OH)₂ C₈H₈BN₃O₃ 204.98 Enhanced hydrogen bonding capacity
Imidazo[1,2-a]pyridine-6-boronic acid No substituents, 6-B(OH)₂ C₇H₇BN₂O₂ 162.95 Baseline reactivity for coupling

*Estimated based on analogous structures.

Key Observations:
  • Steric Influence: The 3-methyl group may reduce off-target interactions in drug candidates, as seen in antitrypanosomal derivatives .
  • Solubility : Boronic acids generally exhibit moderate aqueous solubility. Fluorination and methyl groups may improve lipid solubility compared to polar carbamoyl derivatives .
Antitrypanosomal Activity:
  • Nitroimidazole analogs (e.g., 8-aryl-6-chloro-3-nitro derivatives) demonstrate potent activity against Trypanosoma brucei (IC₅₀ = 0.5–1.0 µM) . The boronic acid moiety in the target compound could serve as a handle for further derivatization to enhance binding affinity.

Physicochemical Properties

  • pKa : Predicted pKa for boronic acids in this class is ~7.85, making them reactive at physiological pH .
  • Stability : Fluorination at position 8 likely enhances metabolic stability by reducing oxidative degradation .
  • Solubility : Methyl and fluoro groups balance lipophilicity, improving membrane permeability compared to sulfonylmethyl derivatives (e.g., 6a in , which requires solubilizing groups) .

Antitrypanosomal Derivatives

  • Nitroimidazo[1,2-a]pyridines : Compounds like 8-bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (4) show IC₅₀ values <1 µM . The target boronic acid could replace sulfonyl groups to improve selectivity.

Biologische Aktivität

(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Chemical Formula : C8_8H8_8BFN2_2O2_2
  • Molecular Weight : 193.97 g/mol
  • CAS Number : 2260683-91-6

The biological activity of (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression. It has been noted for its interactions with proteasomes and histone deacetylases (HDACs), which are critical in regulating protein degradation and gene expression.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (nM)
RPMI-82266.66
U2664.31
KM310.1
KM3/BTZ (bortezomib-resistant)8.98

These results indicate that (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid is more effective than bortezomib, particularly in resistant cell lines, showcasing its potential as a second-line treatment option for multiple myeloma .

Mechanistic Insights

The compound's mechanism involves dual inhibition of proteasome activity and HDACs, leading to apoptosis in cancer cells. The selectivity for HDAC1 with an IC50 value of 255 nM further emphasizes its targeted action against malignant cells while sparing normal cells .

Case Study 1: Multiple Myeloma Treatment

A study evaluated the effects of (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid on multiple myeloma cell lines. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. In vivo models showed reduced tumor growth rates compared to control groups treated with conventional therapies.

Case Study 2: Synergistic Effects with Other Agents

In combination therapy studies, (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid was tested alongside cytidine analogues. The results indicated enhanced cytotoxicity against HL60 leukemia cells, suggesting that this compound could be effectively used in combination regimens to overcome drug resistance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.